N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-chlorobenzamide
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Overview
Description
“N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-chlorobenzamide” is a compound that contains a benzothiazole moiety . Benzothiazole derivatives are known for their wide range of biological activities, including anti-inflammatory properties .
Synthesis Analysis
The synthesis of similar benzothiazole derivatives involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed based on IR, 1H, 13C NMR, and mass spectral data . The structure of these compounds is further confirmed by X-ray crystallography .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be determined by various spectroscopic techniques. For instance, the melting point, IR spectrum, NMR spectrum, and mass spectrum can provide valuable information about the compound .
Scientific Research Applications
- In Vitro and In Vivo Activity : The newly synthesized compounds were tested against M. tuberculosis, showing promising inhibition potency .
- Research Outcome : The compound demonstrated antifungal activity against pathogens such as Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani .
- Observations : Some derivatives of this compound exhibited fair COX-2 inhibitory activity, comparable to selective COX-2 inhibitors like celecoxib and diclofenac .
- Efficient Method : Researchers successfully synthesized the compound using microwave irradiation, achieving good yields .
- Procedure : A mixture of N-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide and salicylaldehyde was refluxed to obtain the compound .
Anti-Tubercular Activity
Antifungal Properties
COX-2 Inhibition
Microwave-Assisted Synthesis
Structure and Crystallization
Mechanism of Action Studies
Mechanism of Action
Target of Action
The primary targets of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-chlorobenzamide are COX-1 and COX-2 enzymes . These enzymes play a crucial role in the inflammatory response. The compound has shown significant inhibitory activity against these enzymes .
Mode of Action
The compound interacts with its targets, the COX-1 and COX-2 enzymes, by binding to their active sites . This interaction inhibits the enzymes’ activity, leading to a decrease in the production of pro-inflammatory mediators .
Biochemical Pathways
The compound affects the cyclooxygenase pathway , which is involved in the inflammatory response . By inhibiting the COX-1 and COX-2 enzymes, the compound reduces the production of pro-inflammatory mediators, thereby alleviating inflammation .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of COX-1 and COX-2 enzymes . This leads to a reduction in the production of pro-inflammatory mediators, resulting in an anti-inflammatory effect . The compound has also shown significant inhibition of albumin denaturation .
Action Environment
It is known that the compound’s anti-inflammatory activity can be evaluated in vitro
Future Directions
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O2S/c21-15-6-2-1-5-13(15)19(25)22-12-9-10-17(24)14(11-12)20-23-16-7-3-4-8-18(16)26-20/h1-11,24H,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQYFCMBWDOZQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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